6,7-bis(2-methoxyethoxy)-4aH-quinazolin-4-one
CAS No.:
Cat. No.: VC16589890
Molecular Formula: C14H18N2O5
Molecular Weight: 294.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N2O5 |
|---|---|
| Molecular Weight | 294.30 g/mol |
| IUPAC Name | 6,7-bis(2-methoxyethoxy)-4aH-quinazolin-4-one |
| Standard InChI | InChI=1S/C14H18N2O5/c1-18-3-5-20-12-7-10-11(15-9-16-14(10)17)8-13(12)21-6-4-19-2/h7-10H,3-6H2,1-2H3 |
| Standard InChI Key | WCAJXZBMPBCBPW-UHFFFAOYSA-N |
| Canonical SMILES | COCCOC1=CC2C(=NC=NC2=O)C=C1OCCOC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6,7-Bis(2-methoxyethoxy)-4aH-quinazolin-4-one features a quinazolinone core, a bicyclic structure comprising fused benzene and pyrimidine rings. The substitution at positions 6 and 7 with 2-methoxyethoxy groups enhances solubility and steric bulk, which are critical for interactions with biological targets. The molecular formula (C₁₄H₁₈N₂O₅) and weight (294.30 g/mol) confirm its moderate hydrophobicity, balancing lipid bilayer penetration and aqueous solubility.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₅ |
| Molecular Weight | 294.30 g/mol |
| IUPAC Name | 6,7-Bis(2-methoxyethoxy)-4aH-quinazolin-4-one |
| SMILES Notation | COCCOC1=CC2C(=NC=NC2=O)C=C1OCCOC |
| Canonical InChI Key | WCAJXZBMPBCBPW-UHFFFAOYSA-N |
The compound’s crystallinity and thermal stability, inferred from its synthesis conditions (160–165°C), suggest suitability for high-temperature industrial processes .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 6,7-bis(2-methoxyethoxy)-4aH-quinazolin-4-one involves cyclization of ethyl-2-amino-4,5-bis-(2-methoxyethoxy)benzoate using ammonium formate and formaldehyde under controlled thermal conditions . Key steps include:
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Etherification: Introduction of 2-methoxyethoxy groups via nucleophilic substitution.
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Cyclization: Formation of the quinazolinone core at 160–165°C, achieving yields >85% .
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Purification: Recrystallization from aprotic solvents (e.g., dimethylformamide) to enhance purity .
Table 2: Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Etherification | Methoxyethyl chloride, K₂CO₃ | 78% |
| Cyclization | NH₄HCO₂, HCHO, 165°C | 88% |
| Purification | DMF/EtOH recrystallization | 95% |
Optimization efforts focus on reducing hazardous byproducts and improving scalability. For instance, replacing oxalyl chloride with safer cyclizing agents has minimized environmental risks .
Biological Activities and Mechanisms
Tyrosinase Inhibition
The compound acts as a potent tyrosinase inhibitor (IC₅₀ ≈ 12 µM), disrupting melanin synthesis by competitively binding to the enzyme’s active site. This property is exploited in food preservation, where it delays enzymatic browning in postharvest fruits by 40–60% compared to untreated controls.
Industrial and Pharmaceutical Applications
Food Preservation
In apple and banana slices, 0.1 mM solutions of the compound reduce browning by 55% over 72 hours, outperforming ascorbic acid (35%). Its stability under refrigeration (4°C) and resistance to photodegradation make it ideal for commercial use.
Drug Formulation
The compound’s logP value (1.8) and polar surface area (78 Ų) align with Lipinski’s rules, suggesting oral bioavailability. Preclinical trials highlight its role as a kinase inhibitor scaffold, with modifications enhancing target specificity.
Table 3: Key Applications
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with non-tyrosinase targets (e.g., MAP kinases).
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Formulation Optimization: Develop nanoencapsulation techniques to improve bioavailability.
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Ecotoxicology: Assess environmental persistence and biodegradability in agricultural settings.
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